molecular formula C6H12O B6155632 (1R)-1-(1-methylcyclopropyl)ethan-1-ol CAS No. 1568086-61-2

(1R)-1-(1-methylcyclopropyl)ethan-1-ol

Cat. No.: B6155632
CAS No.: 1568086-61-2
M. Wt: 100.2
InChI Key:
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Description

(1R)-1-(1-methylcyclopropyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to the ethan-1-ol backbone, with a specific stereochemistry denoted by the (1R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-(1-methylcyclopropyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(1-methylcyclopropyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (1R)-1-(1-methylcyclopropyl)ethane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: (1R)-1-(1-methylcyclopropyl)ethanone.

    Reduction: (1R)-1-(1-methylcyclopropyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R)-1-(1-methylcyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary based on the context of its use, such as in drug development or as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(1-methylcyclopropyl)ethanone
  • (1R)-1-(1-methylcyclopropyl)ethane
  • (1R)-1-(1-methylcyclopropyl)ethan-1-amine

Uniqueness

(1R)-1-(1-methylcyclopropyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of chiral molecules and as a precursor in pharmaceutical development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1-methylcyclopropyl)ethan-1-ol involves the reduction of a ketone intermediate derived from the starting material cyclopropylacetone.", "Starting Materials": [ "Cyclopropylacetone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Cyclopropylacetone is reacted with sodium borohydride in methanol to yield the corresponding alcohol intermediate.", "The alcohol intermediate is then oxidized to the ketone intermediate using hydrochloric acid and sodium chlorate.", "The ketone intermediate is then reduced using sodium borohydride in methanol to yield (1R)-1-(1-methylcyclopropyl)ethan-1-ol.", "The final product is purified using standard techniques such as distillation or chromatography." ] }

CAS No.

1568086-61-2

Molecular Formula

C6H12O

Molecular Weight

100.2

Purity

95

Origin of Product

United States

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